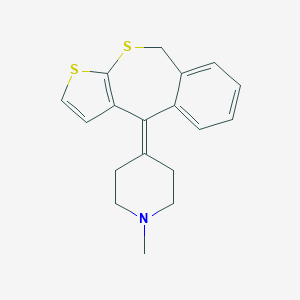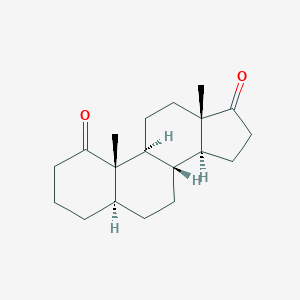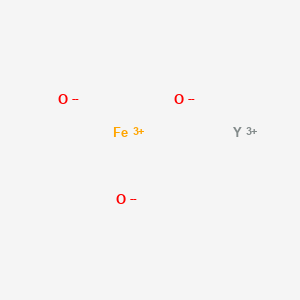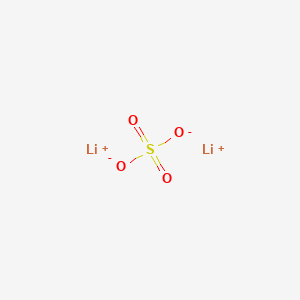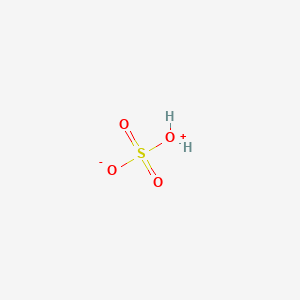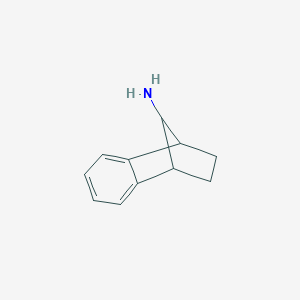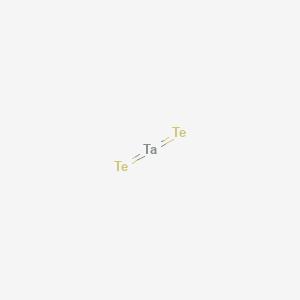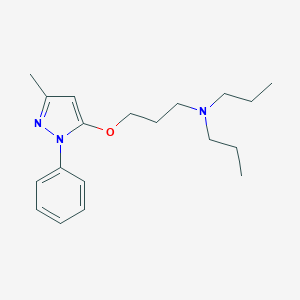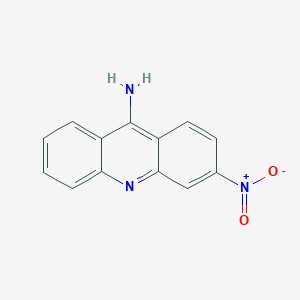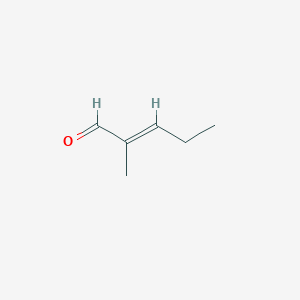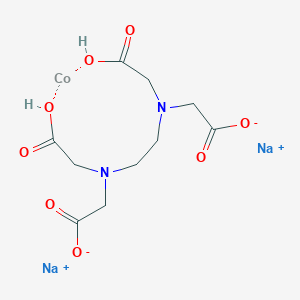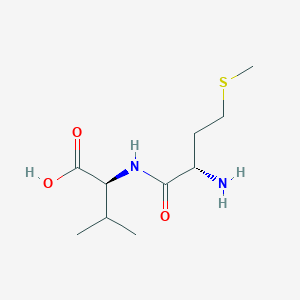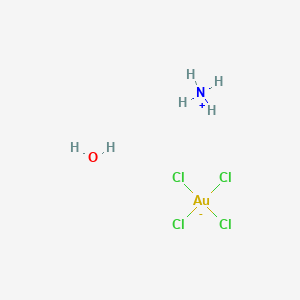
Ammoniumtetrachloroaurat(III)-hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetrachloroaurate(III) hydrate is a chemical compound with the formula NH4AuCl4·xH2O . It is a yellow to orange crystalline powder that is slightly soluble in water and alcohol . This compound is primarily used in the preparation of gold nanoparticles and various other applications in chemistry and industry.
Wissenschaftliche Forschungsanwendungen
Ammonium tetrachloroaurate(III) hydrate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ammonium tetrachloroaurate(III) hydrate, also known as Azanium;tetrachlorogold(1-);hydrate, is a complex compound with gold at its core Gold compounds, in general, are known to have a high electron affinity and are strong oxidizing agents .
Mode of Action
Due to its strong oxidizing nature, it can be inferred that it may interact with its targets by accepting electrons, leading to oxidation reactions .
Biochemical Pathways
As a gold compound, it may potentially interfere with various biochemical processes due to its strong oxidizing properties .
Pharmacokinetics
The compound is slightly soluble in water and alcohol , which may affect its bioavailability.
Result of Action
It is known that exposure to the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
The action, efficacy, and stability of Ammonium tetrachloroaurate(III) hydrate can be influenced by various environmental factors. For instance, its solubility in water and alcohol can affect its distribution and availability in different environments. Furthermore, thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium tetrachloroaurate(III) hydrate can be synthesized by reacting gold(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving gold(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then stirred and allowed to crystallize, forming ammonium tetrachloroaurate(III) hydrate .
Industrial Production Methods: Industrial production of ammonium tetrachloroaurate(III) hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium tetrachloroaurate(III) hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or thiols, to form different gold complexes.
Common Reagents and Conditions:
Reduction: Sodium borohydride in aqueous solution.
Substitution: Ligands such as triphenylphosphine in an organic solvent.
Major Products Formed:
Reduction: Metallic gold nanoparticles.
Substitution: Various gold complexes depending on the ligands used.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrachloroaurate(III) hydrate
- Potassium tetrachloroaurate(III)
- Gold(III) chloride hydrate
Comparison: Ammonium tetrachloroaurate(III) hydrate is unique due to its ammonium cation, which can influence its solubility and reactivity compared to sodium or potassium analogs. This uniqueness makes it particularly suitable for specific applications in nanoparticle synthesis and biological research .
Eigenschaften
IUPAC Name |
azanium;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXSEJVOCMIPK-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583432 |
Source


|
| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13874-04-9 |
Source


|
| Record name | Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13874-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
